molecular formula C10H12BrNO2 B165831 4-Bromo-3,5-dimethylphenyl N-methylcarbamate CAS No. 672-99-1

4-Bromo-3,5-dimethylphenyl N-methylcarbamate

Cat. No.: B165831
CAS No.: 672-99-1
M. Wt: 258.11 g/mol
InChI Key: ZOZFMTULOYRWEL-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethylphenyl N-methylcarbamate is an organic compound with the molecular formula CH₃NHCO₂C₆H₂(CH₃)₂Br. It is a white solid with a weak characteristic odor. This compound is primarily used as an insecticide, particularly in the agricultural sector, to control various pests such as aphids, leaf miners, and beetles .

Preparation Methods

The synthesis of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate typically involves the reaction of 4-bromo-3,5-dimethylphenol with methyl isocyanate. The reaction is carried out under controlled laboratory conditions to ensure safety and efficiency. The process requires careful handling of reagents and maintenance of appropriate temperatures and pressures .

Chemical Reactions Analysis

4-Bromo-3,5-dimethylphenyl N-methylcarbamate undergoes several types of chemical reactions, including:

Scientific Research Applications

4-Bromo-3,5-dimethylphenyl N-methylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system in pests, ultimately resulting in their death .

Comparison with Similar Compounds

4-Bromo-3,5-dimethylphenyl N-methylcarbamate can be compared with other carbamate insecticides such as:

Properties

IUPAC Name

(4-bromo-3,5-dimethylphenyl) N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-6-4-8(14-10(13)12-3)5-7(2)9(6)11/h4-5H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZFMTULOYRWEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016588
Record name 4-Bromo-3,5-dimethylphenyl methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672-99-1
Record name 4-Bromo-3,5-dimethylphenyl methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3,5-dimethylphenyl N-methylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the environmental fate of BDMC in aquatic systems?

A: BDMC primarily degrades through hydrolysis in aquatic environments. [, ] This process is significantly influenced by pH, with faster degradation observed in alkaline conditions. [] During hydrolysis, BDMC breaks down into methylamine and the corresponding phenol. []

Q2: How is BDMC quantified in environmental samples?

A: A common method for quantifying BDMC in environmental samples like river water is High-Performance Liquid Chromatography with Fluorescence Detection (HPLC/FLD). [] This method allows for the simultaneous analysis of BDMC alongside other carbamate pesticides and demonstrates good sensitivity with method detection limits in the range of 0.07–0.34 µg/L. []

Q3: What is the mechanism of BDMC hydrolysis?

A: Research suggests that BDMC hydrolysis follows an E1cB (unimolecular elimination conjugate base) mechanism. [] This conclusion is supported by several observations: a positive activation entropy (ΔS≠ = +35.73 J mol−1 K−1), the absence of general base catalysis, and the compound's fit within established Brønsted and Hammett lines for similar N-methylcarbamates. [] The mechanism involves the formation of methyl isocyanate as an intermediate. []

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